molecular formula C10H15N3 B14848495 3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine CAS No. 1393585-01-7

3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine

Cat. No.: B14848495
CAS No.: 1393585-01-7
M. Wt: 177.25 g/mol
InChI Key: GCYMOMUYCOBRAE-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable pyridine derivative, followed by cyclization to form the imidazo[4,5-C]pyridine core. The reaction conditions often include the use of catalysts such as palladium or rhodium, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

1393585-01-7

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

3-(cyclopropylmethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine

InChI

InChI=1S/C10H15N3/c1-2-8(1)6-13-7-12-9-3-4-11-5-10(9)13/h7-8,11H,1-6H2

InChI Key

GCYMOMUYCOBRAE-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=NC3=C2CNCC3

Origin of Product

United States

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